Ethyl 2-amino-3,4-dichlorobenzoate
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Overview
Description
Ethyl 2-amino-3,4-dichlorobenzoate is an organic compound with the molecular formula C9H9Cl2NO2. It is a derivative of benzoic acid, where the benzene ring is substituted with two chlorine atoms and an amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-3,4-dichlorobenzoate can be synthesized through several methods. One common approach involves the reaction of 2-amino-3,4-dichlorobenzoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the ethyl ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3,4-dichlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Depending on the nucleophile, products can include various substituted benzoates.
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms of the compound.
Hydrolysis: The primary product is 2-amino-3,4-dichlorobenzoic acid.
Scientific Research Applications
Ethyl 2-amino-3,4-dichlorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including dyes and agrochemicals .
Mechanism of Action
The mechanism of action of ethyl 2-amino-3,4-dichlorobenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-amino-3,5-dichlorobenzoate
- Ethyl 2-amino-4,5-dichlorobenzoate
- Ethyl 2-amino-3,5-dichlorobenzoate
Uniqueness
Ethyl 2-amino-3,4-dichlorobenzoate is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications .
Properties
Molecular Formula |
C9H9Cl2NO2 |
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Molecular Weight |
234.08 g/mol |
IUPAC Name |
ethyl 2-amino-3,4-dichlorobenzoate |
InChI |
InChI=1S/C9H9Cl2NO2/c1-2-14-9(13)5-3-4-6(10)7(11)8(5)12/h3-4H,2,12H2,1H3 |
InChI Key |
ZAWCQQSHRPSUSN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)Cl)Cl)N |
Origin of Product |
United States |
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